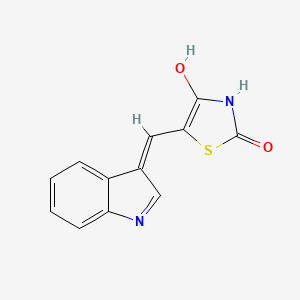

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione is a synthetic organic compound that features both indole and thiazolidine-2,4-dione moieties. Compounds containing these functional groups are often of interest due to their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione typically involves the condensation of 1H-indole-3-carbaldehyde with thiazolidine-2,4-dione. This reaction is often carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction is usually performed under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions may convert the compound into its corresponding reduced forms.

Substitution: The indole and thiazolidine rings can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce various functional groups onto the indole or thiazolidine rings.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione. For instance, a study evaluated N-Derivatives of thiazolidine compounds for their antimicrobial efficacy. The results indicated that certain modifications to the indole moiety enhanced antifungal activity .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Antimicrobial Activity | Comments |

|---|---|---|

| 5b | Moderate | Slight effect on biofilm inhibition |

| 5h | High | Significant antibacterial activity |

| 3 | Low | Less effective compared to others |

Antioxidant Properties

The antioxidant potential of the compound has also been investigated. A study demonstrated that certain derivatives exhibited considerable free radical scavenging activity, suggesting their utility in combating oxidative stress .

Table 2: Antioxidant Activity

| Compound | IC50 Value (µg/mL) | Activity Level |

|---|---|---|

| 6 | 9.18 | High |

| 4 | 15.32 | Moderate |

Anticancer Properties

The compound's potential as an anticancer agent has been explored through molecular docking studies and biological evaluations. For example, derivatives have shown significant binding interactions with PPARγ receptors, which are crucial in regulating cellular differentiation and metabolism .

Case Study: PPARγ Interaction

In a molecular docking study, compound 3b demonstrated a strong interaction with the PPARγ receptor compared to standard ligands like Rosiglitazone. This suggests potential therapeutic applications in cancer treatment .

Hypoglycemic Effects

The hypoglycemic activity of some derivatives has been evaluated in vivo. Certain compounds exhibited significant reductions in blood glucose levels in diabetic models, indicating their promise as antidiabetic agents .

Industrial Applications

In the industrial sector, this compound can serve as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound might inhibit a key enzyme involved in a disease process, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione: Unique due to its specific combination of indole and thiazolidine-2,4-dione moieties.

Indole-3-carbaldehyde: Shares the indole moiety but lacks the thiazolidine-2,4-dione ring.

Thiazolidine-2,4-dione derivatives: Contain the thiazolidine-2,4-dione ring but lack the indole moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.

Actividad Biológica

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione is a synthetic compound that combines the structural features of indole and thiazolidine-2,4-dione. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of 1H-indole-3-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine, typically under reflux conditions in solvents like ethanol or methanol. The unique combination of functional groups in this compound contributes to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study focusing on its derivatives demonstrated that certain compounds showed favorable cytotoxicity against the MCF-7 breast cancer cell line. The mechanism involves inhibition of cyclin-dependent kinase 6 (CDK6), which plays a crucial role in cell cycle regulation .

Table 1: Cytotoxicity of Indole-Thiazolidinedione Derivatives on MCF-7 Cells

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound 10 | 15.2 | CDK6 Inhibition |

| Compound 15 | 10.5 | CDK6 Inhibition |

| Compound 18 | 12.8 | CDK6 Inhibition |

These compounds were found to significantly alter gene expression related to tumor suppression and apoptosis, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study reported that derivatives of thiazolidinediones exhibit varying degrees of antimicrobial activity against several pathogens. For example, modifications to the indole moiety can enhance antifungal activity .

Table 2: Antimicrobial Activity of Thiazolidinedione Derivatives

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | C. albicans | 20 |

The results suggest that structural modifications can lead to improved efficacy against specific microbial strains.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies where thiazolidinedione derivatives were shown to reduce inflammation markers in vitro and in vivo. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It can bind to receptors that modulate various biological pathways.

- Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with this compound, particularly in cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of thiazolidinediones for their anticancer properties. The study demonstrated that certain modifications significantly enhanced their cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells .

Another study focused on the antimicrobial efficacy of these compounds against resistant strains, showcasing their potential as alternative therapeutic agents in combating infections caused by multidrug-resistant bacteria .

Propiedades

Número CAS |

139336-32-6 |

|---|---|

Fórmula molecular |

C12H8N2O2S |

Peso molecular |

244.27 g/mol |

Nombre IUPAC |

4-hydroxy-5-(indol-3-ylidenemethyl)-3H-1,3-thiazol-2-one |

InChI |

InChI=1S/C12H8N2O2S/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16) |

Clave InChI |

HNYJSNHOKJLPCW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2 |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.